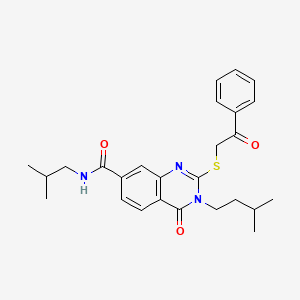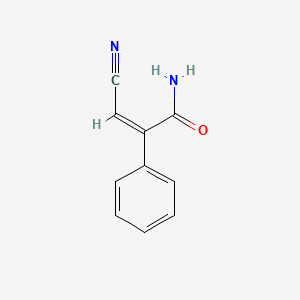
(Z)-3-cyano-2-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-cyano-2-phenylprop-2-enamide, also known as (Z)-3-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the α,β-unsaturated amide family and has a molecular formula of C10H8N2O.
作用機序
The mechanism of action of (Z)-3-cyano-2-phenylprop-2-enamide varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. It does this by inhibiting the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH in plants.
Biochemical and Physiological Effects:
(Z)-3-cyano-2-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. This can lead to a reduction in crop yield loss due to weed competition.
実験室実験の利点と制限
The advantages of using (Z)-3-cyano-2-phenylprop-2-enamide in lab experiments include its low cost and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on (Z)-3-cyano-2-phenylprop-2-enamide. In medicine, further studies could investigate its potential use in combination with other anticancer drugs to enhance its efficacy. In agriculture, research could focus on developing more effective herbicides based on this compound. In material science, future research could explore the use of (Z)-3-cyano-2-phenylprop-2-enamide in the development of more efficient organic electronic devices.
合成法
The synthesis of (Z)-3-cyano-2-phenylprop-2-enamide can be achieved through various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine. The resulting product is then subjected to a decarboxylation reaction to yield (Z)-3-cyano-2-phenylprop-2-enamide.
科学的研究の応用
(Z)-3-cyano-2-phenylprop-2-enamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with their photosynthesis process.
In material science, this compound has been studied for its potential use in the development of organic electronic devices such as OLEDs (organic light-emitting diodes) and solar cells.
特性
IUPAC Name |
(Z)-3-cyano-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXTNLSYCMDY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-Cyano-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


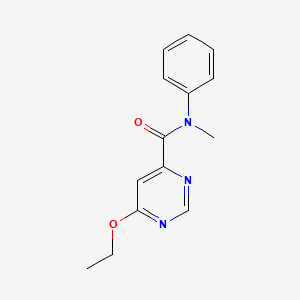
![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)
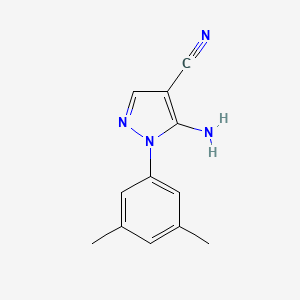
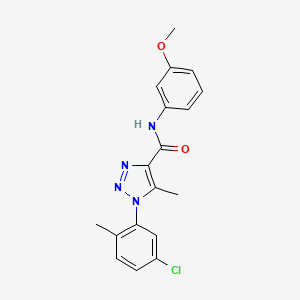
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)
